5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Physicochemical characterization Solid-state properties Purification method development

Researchers targeting neurological disorders face inconsistent building block quality that derails SAR studies. This 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid solves that with ≥95% purity, ensuring reliable GABA-A receptor ligand synthesis. Key differentiators: (1) Melting point 140-142 °C enables milder reaction conditions vs. higher-melting isomers. (2) XLogP 2.6 offers superior brain penetration potential in CNS programs. (3) Consistent quality batch-to-batch supports reproducible biological assays.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 1000017-93-5
Cat. No. B1370687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1000017-93-5
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C(=C1)Cl)C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7/h1-4H,(H,12,13)
InChIKeyTVUHAHMCORHJBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid: Physicochemical & Structural Profile


5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1000017-93-5) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic core bearing a chlorine substituent at the 5-position and a carboxylic acid group at the 2-position [1]. It has a molecular weight of 196.59 g/mol and the molecular formula C8H5ClN2O2 . The compound is typically supplied as a solid with a melting point range of 140–142 °C and a purity specification of 95% .

Imidazo[1,2-a]pyridine core with 5-Cl and 2-COOH handles for derivatization
Low melting point simplifies recrystallization and thermal handling
Elevated lipophilicity supports SAR-driven ADME tuning
Consistent purity grade across Cl positional isomers aids procurement

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid: Analogue Interchange Risks


The imidazo[1,2-a]pyridine scaffold is highly sensitive to the position and nature of substituents, with even minor variations (e.g., shifting a chlorine atom from the 5- to the 6- or 7-position) leading to marked differences in lipophilicity, melting behavior, and predicted receptor interactions [1]. Direct substitution with unsubstituted or alternatively halogenated imidazo[1,2-a]pyridine-2-carboxylic acids can drastically alter physicochemical properties—such as a >80 °C shift in melting point or a >1 log unit change in XLogP—thereby impacting synthetic utility, purification protocols, and biological target engagement in downstream applications .

Property
5-Chloro (target)
Alternative isomers
Melting behavior
Lower melting range; easier dissolution
Markedly higher melting points can complicate purification and handling
Lipophilicity
Higher XLogP profile
Substantially lower XLogP for 6-Cl or unsubstituted; may alter PK/PD relationships
Biological SAR
5-Cl may confer enhanced target engagement (class-level evidence)
SAR may not transfer; potency gain is isomer-specific

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid: Analogue Comparison


Melting Point: 5-Chloro vs. 6-Chloro Isomer

The 5-chloro substitution pattern in imidazo[1,2-a]pyridine-2-carboxylic acid results in a significantly lower melting point (140–142 °C) compared to the 6-chloro analogue (228–229 °C) and the unsubstituted parent compound (232–234 °C) . This >80 °C difference in melting point is a direct consequence of altered crystal packing interactions due to the specific positioning of the chlorine atom.

Melting point
Head-to-head
5-Cl: 140–142 °C vs. 6-Cl: 228–229 °C (Δ –86–89 °C)
May simplify purification and thermal handling
Vendor-reported; method context may differ
Physicochemical characterization Solid-state properties Purification method development

Lipophilicity: 5-Chloro vs. Unsubstituted Core

The introduction of a chlorine atom at the 5-position increases the computed lipophilicity (XLogP3) to 2.6, compared to 1.6 for the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid [1]. This represents an increase of 1.0 log unit, indicating substantially higher hydrophobicity. Among the monochloro positional isomers, the 5-chloro derivative exhibits the highest XLogP (2.6), followed by 7-chloro (2.2) and 6-chloro (1.6859) [2][3].

Computed lipophilicity
Reported
XLogP3 2.6 (5-Cl) vs. 1.6 (parent); Δ +1.0
Elevated lipophilicity may support permeability tuning
Computed property; experimental logP may differ
Lipophilicity ADME prediction Drug-likeness Medicinal chemistry

Melting Point: 5-Chloro vs. 8-Chloro Isomer

In a direct comparison of positional isomers, the 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid exhibits a melting point of 140–142 °C , whereas the 8-chloro isomer melts at a significantly higher temperature range of 245–248 °C [1]. This substantial difference (approximately 105 °C) underscores the profound impact of chlorine placement on solid-state packing and intermolecular forces within the imidazo[1,2-a]pyridine framework.

Melting point
Head-to-head
5-Cl: 140–142 °C vs. 8-Cl: 245–248 °C (Δ –103–108 °C)
Lower thermal requirement may benefit melt-based processing
Vendor-reported; method unspecified
Thermal analysis Crystal engineering Synthetic handle

Biological Potency at GABA-A Receptors

In a structure-activity relationship (SAR) study of imidazo[1,2-a]pyridine DS2 analogues at δ-containing GABA-A receptors, the 5-chloro substituted analogue (compound 36) displayed 6–16 times higher potency as a δ-selective positive allosteric modulator compared to the unsubstituted DS2 parent compound [1]. This class-level inference demonstrates that a 5-chloro substitution on the imidazopyridine core can confer a substantial gain in target engagement, a finding that may extend to related carboxylic acid building blocks used in medicinal chemistry campaigns.

GABA-A PAM activity
Class-level
6–16× higher potency vs. DS2 (FLIPR assay)
Suggests 5-Cl scaffold may enhance target engagement
Class inference; extrapolation requires direct validation
Neuroscience GABA-A receptor Allosteric modulation SAR

Commercial Purity vs. Chloro Analogues

The 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is commercially available at a purity specification of 95% , which is equivalent to the purity grades offered for the 6-chloro (95%) and 7-chloro (95%) [1] positional isomers. This parity in commercially accessible purity ensures that procurement decisions can be made based on structural requirements rather than compromises in material quality.

Purity specification
Specification review
95% (equivalent to 6-Cl and 7-Cl isomers)
Equivalent purity grades support selection based on scaffold properties
Verify lot-specific COA upon receipt
Quality control Procurement Analytical chemistry Synthesis

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid: Research & Procurement Applications


Medicinal Chemistry: GABA-A Receptor Modulator Scaffold

Based on class-level SAR evidence showing that a 5-chloro substituent on the imidazopyridine core enhances potency at δ-containing GABA-A receptors by 6–16× [1], 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid serves as an optimal building block for synthesizing novel analogues targeting neurological disorders. Its higher XLogP (2.6) relative to the unsubstituted core (1.6) may also confer advantageous brain penetration properties in CNS drug discovery programs.

Process Chemistry: Low-Temperature Handling & Recrystallization

With a melting point of 140–142 °C [1]—significantly lower than the 6-chloro (228–229 °C) and 8-chloro (245–248 °C) isomers—the 5-chloro derivative offers practical advantages in synthetic workflows. It can be more readily melted, dissolved, and recrystallized under milder conditions, reducing energy consumption and minimizing thermal decomposition risks during large-scale reactions or purification steps.

Drug Discovery: Pharmacokinetic Profile Optimization

The 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid core provides a distinct lipophilicity profile (XLogP 2.6) compared to other chloro positional isomers (6-chloro: 1.6859; 7-chloro: 2.2) [1]. This differential lipophilicity can be strategically exploited in early-stage drug discovery to modulate ADME properties (e.g., membrane permeability, plasma protein binding, metabolic clearance) of derived lead compounds without altering the core scaffold.

High-Quality Procurement: Assured Purity

The 5-chloro derivative is commercially available at a purity specification of 95% [1], matching the purity grades of its 6-chloro and 7-chloro isomers . This ensures that researchers can confidently select the 5-chloro building block for its unique structural and physicochemical advantages without sacrificing material quality, thereby reducing the risk of impurities interfering with subsequent reactions or biological assays.

Application
Selection Property
Validation Focus
GABA-A receptor modulator synthesis
5-Cl substitution pattern for potency SAR
FLIPR-based allosteric modulation assay
Low-temperature synthetic handling
Lower melting point vs. other isomers
Recrystallization and thermal processing assessment
Lead optimization via lipophilicity tuning
Elevated XLogP profile
Permeability and metabolic stability assays
Consistent purity procurement
Equivalent purity grade across Cl isomers
Lot-specific QC (HPLC, NMR)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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